methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Mechanism of Action
Target of Action
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, also known as METHYL 4-METHOXY-5-AZAINDOLE-2-CARBOXYLATE, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . The inhibition of FGFRs disrupts the normal signaling pathways, leading to changes in cellular processes . For instance, it has been reported that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibitory action on FGFRs disrupts these downstream signaling pathways .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Indole derivatives: These compounds have a similar heterocyclic structure but with different functional groups and ring systems.
Uniqueness
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-6-5-8(10(13)15-2)12-7(6)3-4-11-9/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKKYZOTROHAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647529 | |
Record name | Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871583-16-3 | |
Record name | Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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